alpha,alpha-Dimethyl-4-nitrobenzyl phenyl sulfone
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Overview
Description
Alpha,alpha-Dimethyl-4-nitrobenzyl phenyl sulfone: is an organic compound with the molecular formula C15H15NO4S and a molecular weight of 305.355 g/mol It is characterized by the presence of a nitro group, a sulfone group, and a phenyl group attached to a benzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha-Dimethyl-4-nitrobenzyl phenyl sulfone typically involves the reaction of 4-nitrobenzyl chloride with phenyl sulfone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Alpha,alpha-Dimethyl-4-nitrobenzyl phenyl sulfone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulfone group can be reduced to a sulfide using reagents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiols, amines, sodium hydride, potassium carbonate.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Sulfide derivatives.
Substitution: Benzyl-substituted products.
Scientific Research Applications
Alpha,alpha-Dimethyl-4-nitrobenzyl phenyl sulfone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha,alpha-Dimethyl-4-nitrobenzyl phenyl sulfone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfone group can also participate in redox reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
- Alpha,alpha-Dimethyl-4-nitrobenzyl phenyl sulfide
- Alpha,alpha-Dimethyl-4-nitrobenzyl methyl sulfone
- Alpha,alpha-Dimethyl-4-nitrobenzyl methyl sulfide
Comparison: Alpha,alpha-Dimethyl-4-nitrobenzyl phenyl sulfone is unique due to the presence of both a nitro group and a sulfone group, which impart distinct chemical and biological properties.
Biological Activity
Alpha,alpha-Dimethyl-4-nitrobenzyl phenyl sulfone is a sulfone compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The structure of this compound can be described as follows:
- Chemical Formula : C15H16N2O4S
- Molecular Weight : 320.36 g/mol
- Functional Groups : Nitro group (-NO2), sulfonyl group (-SO2-), and aromatic rings.
The synthesis typically involves the reaction of 4-nitrobenzyl chloride with phenylsulfonic acid in the presence of base and appropriate solvents, followed by purification through crystallization or chromatography.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, indicating its potential as an antimicrobial and anticancer agent. Below are key findings from recent research:
Antimicrobial Activity
- Antifungal Properties : The compound has demonstrated significant antifungal activity against multiple strains of Candida species. In particular, it was effective against fluconazole-resistant strains, showcasing a minimum inhibitory concentration (MIC) ranging from 0.19 to 0.81 µM compared to fluconazole's MIC of 1.00 µM .
- Antibacterial Activity : Studies have shown that compounds similar to this compound exhibit moderate inhibitory effects against bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis .
Anticancer Activity
Recent investigations into the anticancer properties of this compound revealed promising results:
- Cytotoxicity : The compound exhibited cytotoxic effects on various cancer cell lines. For instance, derivatives showed IC50 values ranging from 49.79 µM to 113.70 µM against prostate (PC-3) and cervical (HeLa) cancer cells .
- Mechanism of Action : The anticancer activity is believed to involve the induction of DNA damage and apoptosis in cancer cells, which was confirmed through comet assays that indicated increased tail length in treated cells .
Case Study 1: Antifungal Activity Evaluation
A study focused on the antifungal properties of various sulfones including this compound showed that it could inhibit the growth of Candida albicans effectively. The results indicated that this compound may serve as a lead for developing new antifungal agents .
Case Study 2: Anticancer Potential
Another study assessed the cytotoxic effects of this compound on different cancer cell lines. The findings suggested that compounds with similar structures could selectively inhibit cancer cell proliferation while sparing normal cells, highlighting their therapeutic potential .
Research Findings Summary Table
Properties
CAS No. |
70951-74-5 |
---|---|
Molecular Formula |
C15H15NO4S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-[2-(benzenesulfonyl)propan-2-yl]-4-nitrobenzene |
InChI |
InChI=1S/C15H15NO4S/c1-15(2,12-8-10-13(11-9-12)16(17)18)21(19,20)14-6-4-3-5-7-14/h3-11H,1-2H3 |
InChI Key |
BPNSEQLDWOOJRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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